molecular formula C13H20N2 B14864005 2-(3,5-Dimethylpiperidin-1-YL)aniline

2-(3,5-Dimethylpiperidin-1-YL)aniline

Cat. No.: B14864005
M. Wt: 204.31 g/mol
InChI Key: HGVKFJHZLQOFNQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-YL)aniline is an organic compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-YL)aniline typically involves the reaction of 3,5-dimethylpiperidine with aniline under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but generally include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-YL)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,5-Dimethylpiperidin-1-YL)aniline include other piperidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)aniline

InChI

InChI=1S/C13H20N2/c1-10-7-11(2)9-15(8-10)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9,14H2,1-2H3

InChI Key

HGVKFJHZLQOFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC=CC=C2N)C

Origin of Product

United States

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